molecular formula C19H18N4O2 B2775214 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034296-51-8

3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one

Katalognummer: B2775214
CAS-Nummer: 2034296-51-8
Molekulargewicht: 334.379
InChI-Schlüssel: RSUQWKOKRGFVGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Picolinoylpiperidin-3-yl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative designed for research use in oncology and medicinal chemistry. The quinazolin-4(3H)-one scaffold is recognized in scientific literature as a privileged structure in drug discovery, particularly for developing anticancer agents . This core structure is known to serve as a key pharmacophore in several tyrosine kinase inhibitors . Quinazolinone-based compounds are frequently investigated for their potential to inhibit key tyrosine kinases involved in cancer cell proliferation and survival, such as those in the EGFR and VEGFR families . Researchers can utilize this compound as a building block or a reference standard in structure-activity relationship (SAR) studies to develop novel therapeutic candidates. Its structure, which incorporates a piperidine-picolinoyl moiety, is intended to enhance target binding and optimize physicochemical properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment.

Eigenschaften

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18-15-7-1-2-8-16(15)21-13-23(18)14-6-5-11-22(12-14)19(25)17-9-3-4-10-20-17/h1-4,7-10,13-14H,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUQWKOKRGFVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(1-Picolinoylpiperidin-3-yl)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazolinone derivatives, including this compound, have been studied for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one consists of a quinazolinone core substituted with a piperidine ring and a picolinoyl group. This structural modification is significant as it may influence the compound’s interaction with biological targets.

Antimicrobial Activity

Quinazolinone derivatives have shown promising antimicrobial activity. A study highlighted that various quinazolin-4(3H)-one derivatives exhibited moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The parent compound, 2-phenyl-3-aminoquinazolin-4(3H)-one, demonstrated notable activity, suggesting that modifications like those found in 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one could enhance this effect .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
2-Phenyl-3-aminoquinazolin-4(3H)-oneModerateModerate
3-(1-Picolinoylpiperidin-3-yl)quinazolin-4(3H)-oneTBDTBD

Anticancer Activity

Research has shown that quinazolinones possess significant anticancer properties. A comprehensive screening of various quinazolinone derivatives against multiple human cancer cell lines revealed broad-spectrum cytotoxicity. Notably, compounds similar to 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one have exhibited sub-micromolar potency in inhibiting cancer cell growth across different types of cancer, including breast and lung cancers .

Cancer Cell LineIC50 (µM)
HT29 (Colon)<0.5
MCF7 (Breast)<0.5
A2780 (Ovarian)<0.5

The biological activity of quinazolinones often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For instance, some studies indicate that these compounds may act as inhibitors of protein kinases or interfere with DNA synthesis . The specific mechanism for 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one remains to be fully elucidated but is expected to follow similar pathways.

Case Studies

Several case studies have highlighted the efficacy of quinazolinones in clinical settings:

  • Antibacterial Efficacy : In a study evaluating the antibacterial properties of various derivatives, compounds structurally related to 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one were effective against resistant strains of bacteria, showcasing their potential for therapeutic development .
  • Cancer Cell Line Studies : A series of experiments demonstrated that several analogs exhibited potent growth inhibition in cultured cancer cells. The findings suggest that structural modifications can significantly enhance anticancer activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazolinone derivatives, including 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one, have been extensively studied for their antiproliferative properties against various cancer cell lines. Research indicates that these compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Studies:

  • A study demonstrated that quinazolin-4(3H)-one derivatives exhibit significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism involves binding to the active site of epidermal growth factor receptor (EGFR), which is crucial for tumor growth and progression .
  • Another investigation revealed that certain quinazolinone derivatives could inhibit histone deacetylase and phosphoinositide 3-kinase signaling pathways, leading to enhanced cytotoxicity in cancer cells .

Anti-inflammatory Properties

Quinazolinone compounds are also recognized for their anti-inflammatory effects . These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Case Studies:

  • Research has shown that quinazolinone derivatives can significantly reduce inflammation by inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are critical mediators in inflammatory processes .
  • In vitro studies have indicated that these compounds possess antibacterial and anti-inflammatory activities comparable to standard treatments like ibuprofen, suggesting their potential as therapeutic agents in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives is another area of interest. These compounds have demonstrated efficacy against various bacterial strains, making them candidates for developing new antibiotics.

Case Studies:

  • A series of novel quinazolinone derivatives were synthesized and evaluated for their antibacterial activities using the agar well diffusion method. The results showed considerable antibacterial effects against several pathogens, indicating the promise of these compounds in addressing antibiotic resistance .

Synthesis and Pharmacokinetics

The synthesis of 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one involves several methodologies aimed at enhancing its pharmacokinetic properties. Optimizing the synthesis process can lead to improved yield and bioavailability, which are critical for clinical applications.

Key Insights:

  • Recent advancements in synthetic methods have allowed for efficient routes to produce quinazolinone derivatives with high yields. For instance, a one-pot intermolecular annulation reaction has been developed that simplifies the synthesis while maintaining functional group tolerance .
  • Understanding the pharmacokinetic profile of these compounds is essential for their development as drug candidates. Studies suggest that modifications to the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-picolinoylpiperidin-3-yl)quinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step processes, including ring formation (piperidine, isoxazole) and cyclization to construct the quinazolinone core. Key steps include:

  • Piperidine Functionalization : Acylation of piperidine derivatives with picolinoyl chloride under anhydrous conditions .
  • Cyclization : Use of phase transfer catalysts (e.g., PEG-400) to enhance reaction efficiency in solvent-free conditions, achieving yields up to 92% .
  • Purification : Recrystallization in ethanol or methanol to achieve >95% purity .
    • Optimization Strategies : Adjusting solvent polarity (DMF for cyclization), temperature control (reflux at 80–100°C), and catalyst loading (0.5–1.0 eq.) improves yield reproducibility .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., piperidin-3-yl vs. piperidin-4-yl) and detects impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C22H19N5O3, MW 401.426) with <2 ppm error .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the quinazolinone-piperidine junction .
  • IR Spectroscopy : Identifies carbonyl stretches (1678–1714 cm⁻¹) and amine/pyridine vibrations .

Q. What initial biological screening assays are recommended to evaluate the antioxidant and anti-inflammatory potential of this quinazolinone derivative?

  • Methodological Answer :

  • DPPH Radical Scavenging Assay : Measures antioxidant activity via UV-Vis absorbance at 517 nm. IC50 values >400 µg/mL indicate moderate activity compared to ascorbic acid controls .
  • COX-2 Inhibition Assay : Evaluates anti-inflammatory potential using recombinant enzyme kits, with IC50 values benchmarked against celecoxib .
  • Cytotoxicity Screening : MTT assay on human fibroblast cells (e.g., NIH/3T3) to rule out nonspecific toxicity before therapeutic testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Standardized Protocols : Adhere to CLSI guidelines for antimicrobial assays (e.g., M7-A5 for MIC determination) .
  • Structural Confirmation : Ensure identical stereochemistry (e.g., 3-yl vs. 4-yl piperidine substitution) via X-ray crystallography .
  • Batch Purity Analysis : Use HPLC-MS to detect trace impurities (<0.5%) that may skew bioactivity results .

Q. What computational approaches are used to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict radical scavenging sites and regioselectivity in isoxazole formation .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 (PDB: 5KIR) or kinase domains, highlighting hydrogen bonds with picolinoyl moieties .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize lead optimization .

Q. What strategies enhance the bioavailability and pharmacokinetic profile of this compound while maintaining therapeutic efficacy?

  • Methodological Answer :

  • Prodrug Design : Esterification of the quinazolinone carbonyl to improve intestinal absorption .
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to balance logP values (target 2–3) without compromising membrane permeability .
  • Microsomal Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) for targeted deuteration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.